molecular formula C12H12O4 B12971430 trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid

trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid

Cat. No.: B12971430
M. Wt: 220.22 g/mol
InChI Key: IXSGVZYMCKOUAM-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C12H12O4 It is a derivative of cyclopropanecarboxylic acid, featuring a methoxycarbonyl group attached to a phenyl ring, which is in turn connected to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with cinnamic acid, which undergoes methylation to form the methyl ester. This intermediate then undergoes cyclopropanation, followed by hydrolysis to yield the racemic mixture of 2-phenylcyclopropanecarboxylic acid. The final step involves chiral resolution to obtain the desired trans isomer .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable building block for the development of novel compounds .

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in the metabolism of cyclopropane-containing compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, potentially inhibiting or modulating enzyme activity. The methoxycarbonyl group may also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropanecarboxylic acid
  • Cyclopropanecarboxylic acid, 2-phenyl-, trans-

Comparison: Compared to similar compounds, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid stands out due to the presence of the methoxycarbonyl group, which can significantly alter its chemical reactivity and biological interactions. This functional group can enhance the compound’s solubility and facilitate its use in various synthetic and research applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(1R,2R)-2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1

InChI Key

IXSGVZYMCKOUAM-VHSXEESVSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.